molecular formula C5H6N6 B3024188 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 640284-75-9

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine

Cat. No.: B3024188
CAS No.: 640284-75-9
M. Wt: 150.14 g/mol
InChI Key: BDVYCPCRSZEUMD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyrimidine ring. The presence of two amino groups at positions 3 and 4 of the pyrimidine ring further enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine has been identified as a potent inhibitor of kinases . Kinases are proteins that play a crucial role in cell signaling and regulation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, thereby influencing various cellular processes .

Mode of Action

This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This means it can bind to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This can lead to changes in cell signaling and potentially halt processes such as cell proliferation .

Biochemical Pathways

The inhibition of kinases by this compound can affect multiple biochemical pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) . These proteins play key roles in cell cycle regulation and cell growth, respectively. Therefore, their inhibition can lead to the arrest of cell cycle progression and the inhibition of cell proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting kinases, it can disrupt cell signaling pathways that regulate cell growth and division . This can lead to the arrest of the cell cycle and potentially induce apoptosis, or programmed cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature . At high temperatures, the compound darkens, and at an indefinite high temperature, it chars and decomposes . Its maximum stability occurs at 221°F at a pH of 3.1-3.4 . It also decomposes in acidic and basic solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanamide in the presence of a base, such as sodium ethoxide, to form the desired compound . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine can be compared with other similar compounds, such as:

Uniqueness: The unique combination of a pyrazole and pyrimidine ring, along with the presence of two amino groups, makes this compound a versatile compound with significant potential in various fields of research and industry.

Properties

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVYCPCRSZEUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476294
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640284-75-9
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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